molecular formula C9H6N2S2 B13951914 2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine CAS No. 42395-64-2

2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine

Cat. No.: B13951914
CAS No.: 42395-64-2
M. Wt: 206.3 g/mol
InChI Key: SHZCCYBPUBLBCP-UHFFFAOYSA-N
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Description

2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the thiazole ring . Another approach includes the use of thioamides and carbon dioxide as raw materials, which undergo cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Properties

CAS No.

42395-64-2

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-12-8-4-7-9(13-5-11-7)3-6(8)10-1/h1-4H,5H2

InChI Key

SHZCCYBPUBLBCP-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C(=NC=CS3)C=C2S1

Origin of Product

United States

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